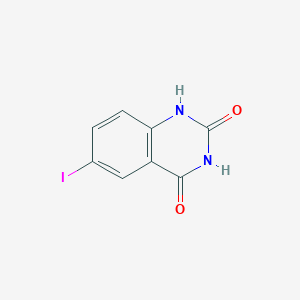

6-iodo-1H-quinazoline-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSMJLABFCDYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464155 | |

| Record name | 6-iodo-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16353-27-8 | |

| Record name | 6-iodo-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Iodo 1h Quinazoline 2,4 Dione and Its Derivatives

Strategies for Quinazoline-2,4(1H,3H)-dione Scaffold Construction

The construction of the quinazoline-2,4(1H,3H)-dione scaffold is a well-established area of heterocyclic chemistry, with numerous strategies developed to achieve this synthesis efficiently. These methods often start from readily available precursors and allow for the introduction of various substituents on the benzene (B151609) ring.

From Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are the most common starting materials for the synthesis of quinazoline-2,4(1H,3H)-diones due to their inherent 2-aminobenzoic acid structure, which provides the necessary framework for the cyclization reactions.

While direct construction of the quinazoline-2,4-dione scaffold from anthranilic acid using haloacetates is not a standard method, N-alkylation of a pre-formed quinazoline-2,4(1H,3H)-dione with haloacetates, such as ethyl chloroacetate (B1199739), is a common strategy for the synthesis of N-substituted derivatives. nih.gov This reaction is typically carried out in the presence of a base, like potassium carbonate, in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov This subsequent derivatization is crucial for developing analogues with modified pharmacokinetic and pharmacodynamic profiles.

A classical and straightforward method for the synthesis of quinazoline-2,4(1H,3H)-diones involves the reaction of an anthranilic acid derivative with urea (B33335). generis-publishing.com Heating a mixture of anthranilic acid and urea at high temperatures (150-160°C) leads to the formation of the quinazoline-2,4-dione. generis-publishing.com Alternatively, the reaction can be carried out with cyanates, such as sodium cyanate (B1221674) or potassium cyanate, which generate isocyanic acid in situ. The isocyanic acid then reacts with the amino group of the anthranilic acid to form a urea derivative, which subsequently undergoes cyclization to yield the quinazoline-2,4(1H,3H)-dione. generis-publishing.com The cyclization of N-methylanthranilic acid with sodium cyanate under alkaline conditions has been reported to produce 1-methylquinazoline-2,4-dione. generis-publishing.com Microwave irradiation has also been employed to facilitate the reaction between anthranilic acid and urea in a solvent-less system using organic clay as a catalyst, offering a greener approach to these compounds.

| Starting Material | Reagent | Conditions | Product | Yield |

| Anthranilic acid | Urea | 150-160°C | Quinazoline-2,4(1H,3H)-dione | - |

| N-methylanthranilic acid | Sodium cyanate | Alkaline | 1-Methylquinazoline-2,4-dione | - |

| Anthranilic acid | Urea | Microwave, organic clay catalyst | Quinazoline-2,4(1H,3H)-dione | Good |

Data compiled from available literature. generis-publishing.com

The reaction of anthranilic acids or their esters with isocyanates provides a versatile route to N-substituted quinazoline-2,4-diones. The initial reaction forms an N-arylcarbamoylanthranilate intermediate, which can be cyclized in the presence of a base to the desired product. google.comgoogle.com For instance, reacting an anthranilate ester with an aryl isocyanate in an aprotic solvent, followed by cyclization with alkali metal alcoholates or hydrides, yields 3-aryl-quinazoline-2,4-diones. google.com

Phosgene surrogates, such as triphosgene, are also effective reagents for the synthesis of the quinazoline-2,4-dione ring system from o-aminobenzamides. The reaction proceeds by the formation of an intermediate isocyanate from the primary amine, which then undergoes intramolecular cyclization.

A notable process involves reacting anthranilic acids with isocyanates and then, without isolating the intermediate urea, treating the reaction mixture with an acid like sulfuric acid to induce cyclization, resulting in high yields and purities of the quinazoline-2,4-diones. google.com

| Anthranilic Acid Derivative | Isocyanate | Conditions | Product | Yield |

| 4-Chloroanthranilic acid | Phenyl isocyanate | 1. NMP, 80°C; 2. H₂SO₄, 80°C | 7-Chloro-3-phenyl-1H-quinazoline-2,4-dione | 93% |

This table presents an example of the one-pot reaction of an anthranilic acid with an isocyanate followed by acid-catalyzed cyclization. google.com

A novel and efficient method for the synthesis of 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones involves the annulation of anthranilic esters with 1,1-dimethyl-3-(pyridin-2-yl) ureas. This process consists of the formation of an N-aryl-N'-pyridyl urea intermediate, followed by cyclocondensation into the fused heterocyclic system. This metal-free reaction proceeds with moderate to good yields and can be scaled up to gram quantities. The reaction is tolerant of both electron-withdrawing and electron-donating groups on the anthranilic acid moiety.

One-Pot Synthetic Approaches

One-pot syntheses are highly desirable in modern organic chemistry as they reduce reaction time, minimize waste, and simplify purification processes. Several one-pot methods for the synthesis of quinazoline-2,4-diones have been developed.

An eco-efficient, one-pot synthesis at room temperature in water has been reported. This method involves the reaction of anthranilic acid derivatives with potassium cyanate to form the corresponding urea derivatives. Subsequent cyclization with sodium hydroxide (B78521) in the same pot, followed by acidification with hydrochloric acid, affords the desired quinazoline-2,4(1H,3H)-diones in near-quantitative yields. nih.gov The simplicity of this procedure, where the pure product is obtained by filtration, makes it suitable for large-scale industrial applications. nih.gov

Another one-pot approach for the synthesis of quinazolin-4(3H)-ones, a related class of compounds, involves the cyclocondensation of anthranilamides and aldehydes catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation. While this method yields the 4-oxo derivative, it highlights the utility of one-pot tandem reactions in building the quinazoline (B50416) core.

Furthermore, a palladium-catalyzed insertion and cycloaddition of carbon dioxide and isocyanide to 2-iodoanilines provides a route to quinazoline-2,4(1H,3H)-diones under mild conditions, involving the formation of multiple C-C, C-O, and C-N bonds in a single operation. thieme-connect.de

| Reactants | Catalyst/Reagents | Solvent | Key Features |

| Anthranilic acid derivative, Potassium cyanate | NaOH, HCl | Water | Room temperature, eco-friendly, high yield |

| 2-Iodoaniline, Isocyanide, CO₂ | Palladium catalyst | - | Mild conditions, multicomponent reaction |

This table summarizes key features of selected one-pot synthetic approaches.

DMAP-Catalyzed Methods

A novel, metal-free, one-pot synthesis of quinazoline-2,4-diones has been developed using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.govnih.gov This method utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as a key precursor for constructing the 2-position carbonyl group of the quinazolinedione ring. nih.govnih.gov The reaction proceeds through a DMAP-catalyzed heterocyclization of 2-aminobenzamides. nih.govnih.gov

A significant advantage of this method is its applicability to a wide range of substrates with various functional groups. nih.govnih.gov For instance, the introduction of a p-methoxybenzyl (PMB) group can activate the heterocyclization to proceed smoothly at room temperature, avoiding the need for microwave irradiation. nih.govnih.gov This strategy has been successfully used to synthesize the therapeutic agent Zenarestat with a 70% total yield. nih.govnih.gov The proposed mechanism involves the reaction of amines with the (Boc)2O–DMAP system, potentially through an unstable carbamic–carbonic anhydride (B1165640) intermediate or an active intermediate formed by DMAP catalysis, followed by intramolecular attack to form the quinazoline-2,4-dione. nih.gov

Table 1: DMAP-Catalyzed Synthesis of Quinazoline-2,4-diones

| Starting Material | Reagent | Catalyst | Conditions | Product | Yield | Reference |

| 2-Aminobenzamide | (Boc)2O | DMAP | CH3CN, rt, 12h | Quinazoline-2,4-dione | Good to Excellent | nih.govnih.gov |

| PMB-activated 2-aminobenzamide | (Boc)2O | DMAP | rt | PMB-quinazoline-2,4-dione | Not specified | nih.govnih.gov |

Metal-Free Catalysis

Metal-free catalytic systems offer an environmentally friendly and cost-effective alternative for the synthesis of quinazoline derivatives. One such approach involves the reaction of 2-aminobenzylamines with oxalic acid dihydrate or malonic acid in 1,4-dioxane (B91453) at 120 °C, yielding quinazolines in good yields (75–85%). mdpi.com This method utilizes oxalic acid dihydrate as an in situ C1 source and is noted for its atom economy and greener reaction conditions. mdpi.com

Another metal-free protocol involves a four-component reaction of anilines, aromatic aldehydes, and ammonium (B1175870) iodide to construct substituted quinazolines. rsc.org This method directly functionalizes the C-H bond ortho to the amino group in anilines. rsc.org Additionally, iodine in dimethylsulfoxide has been used to catalyze the reaction of 2-aminobenzophenone (B122507), phenylisothiocyanate, and ammonium acetate (B1210297) to produce N,4-disubstituted quinazolin-2-amines in high yields (87–95%). mdpi.com

Organocatalytic methods have also been developed. For example, 4,6-dihydoxysalicylic acid, in the presence of a catalytic amount of the Lewis acid BF3·Et2O, catalyzes the oxidative condensation of 2-aminobenzylamines and benzylamines under an oxygen atmosphere to afford quinazoline derivatives in yields ranging from 17–81%. mdpi.com

Utilizing CO2 and 2-aminobenzonitrile

The synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide (CO2) and 2-aminobenzonitriles represents a green and atom-economical approach. rsc.orgnih.govresearchgate.net This reaction can proceed efficiently in water without any catalyst, affording excellent yields. rsc.org The process is believed to involve the formation of a carbamate (B1207046) intermediate. nih.gov

Various catalytic systems have been developed to enhance this reaction. Alcohol amines, such as diethanolamine (B148213) (DEA), have shown significant catalytic activity in water, achieving up to a 94% yield of quinazoline-2,4(1H,3H)-dione. nih.gov In this system, water acts as both a solvent and a co-catalyst. nih.gov Superbases like DBU, DBN, TMG, and MTBD are also effective catalysts for the solvent-free conversion of CO2 and 2-aminobenzonitriles. researchgate.net

Ionic liquids have also been employed as dual solvent-catalysts for this transformation, allowing the reaction to proceed at atmospheric pressure. acs.orgacs.org Furthermore, heterogeneous catalysts, such as mesoporous smectites incorporating alkali hydroxides, have been utilized, where weak and/or moderate base sites are suggested to be responsible for the reaction. rsc.org

Table 2: Synthesis of Quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles

| Catalyst | Solvent | Conditions | Yield | Reference |

| None | Water | Not specified | Excellent | rsc.org |

| Diethanolamine (DEA) | Water | Not specified | 94% | nih.gov |

| DBU, DBN, TMG, MTBD | Solvent-free | Not specified | Not specified | researchgate.net |

| [P4442][1-MHy] (Ionic Liquid) | Solvent-free | Atmospheric pressure CO2 | 97% | acs.org |

| Mesoporous smectites with alkali hydroxide | Not specified | Not specified | Not specified | rsc.org |

Oxidative Cyclization Methods

Oxidative cyclization provides a direct route to quinazolinone derivatives. An electrochemical method has been developed for the K2S2O8-promoted oxidative tandem cyclization of 2-aminobenzamides and primary alcohols. nih.gov This approach operates under undivided electrolytic conditions without the need for a transition metal or a base, making it a green and practical electrosynthesis. nih.gov

Another strategy involves the PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones to produce 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. beilstein-journals.org This reaction proceeds with high regioselectivity in 2,2,2-trifluoroethanol. beilstein-journals.org

Enzymatic and photocatalytic methods have also been combined for the synthesis of quinazolinones. In one such system, α-Chymotrypsin catalyzes the cyclization of an aldehyde and 2-aminobenzamide, followed by a white LED-induced oxidation to yield the quinazolinone with a high reaction yield of 99% in just 2 hours. researchgate.net Laccase/DDQ has been used as a bio-inspired cooperative catalytic system for the aerobic oxidative cyclization synthesis of quinazolin-4(3H)-ones in aqueous media at ambient temperature. researchgate.net

Green Chemistry Approaches in Quinazoline-2,4-dione Synthesis

Green chemistry principles are increasingly being applied to the synthesis of quinazoline-2,4-diones to develop more environmentally friendly and sustainable methods. researchgate.netresearchgate.net A key example is the catalyst-free synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water, which offers excellent yields and avoids the use of organic solvents. rsc.org

The use of deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, provides a greener alternative to traditional organic solvents for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. researchgate.net Another green approach is the use of biomass-derived solvents like eucalyptol (B1671775) for the synthesis of 4-(arylamino)quinazoline-2(1H)-thiones, where the products can be obtained by simple filtration, minimizing waste from purification. nih.gov

Furthermore, the development of metal-free catalytic systems, as discussed in section 2.1.2.2, contributes significantly to the green synthesis of these compounds by avoiding the use of potentially toxic and expensive heavy metals. mdpi.comrsc.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of quinazoline-2,4-diones and their derivatives, often leading to shorter reaction times, cleaner reaction profiles, and higher yields compared to conventional heating methods. mdpi.comsci-hub.catrsc.orgnih.govfrontiersin.org

An efficient method for preparing 2,4(1H,3H)-quinazolinediones involves the reaction of substituted methyl anthranilate with various isocyanates in a DMSO/H2O mixture under microwave irradiation, without the need for a catalyst or base. nih.gov This methodology is suitable for creating a diverse library of compounds. nih.gov

Iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water can be effectively performed under microwave heating to produce quinazolinone derivatives in moderate to high yields. sci-hub.catrsc.org This represents the first report of iron-catalyzed C-N coupling to form N-heterocycles in an aqueous medium. sci-hub.cat

In a metal-free application, TMSOTf has been used as a catalyst for the reaction between nitriles and 2-aminobenzophenone under microwave irradiation at 100 °C for just 10 minutes to yield 2,4-disubstituted quinazolines. mdpi.com

Table 3: Examples of Microwave-Assisted Synthesis of Quinazoline Derivatives

| Starting Materials | Catalyst/Reagents | Solvent | Conditions | Product | Yield | Reference |

| Substituted methyl anthranilate, isocyanates | None | DMSO/H2O | Microwave irradiation | 2,4(1H,3H)-quinazolinediones | Good | nih.gov |

| 2-halobenzoic acids, amidines | Fe2(acac)3 or FeCl3 | Water or DMF | Microwave irradiation, 30 min | Quinazolinone derivatives | Moderate to High | sci-hub.catrsc.org |

| Nitriles, 2-aminobenzophenone | TMSOTf | Solvent-free | Microwave, 100°C, 10 min | 2,4-disubstituted quinazolines | 72-78% | mdpi.com |

Solid-Phase Synthesis

Solid-phase synthesis (SPS) is a valuable technique for the rapid generation of libraries of quinazoline-2,4-diones for drug discovery. benthamscience.comingentaconnect.comthieme-connect.com This methodology allows for the efficient derivatization of the quinazoline-2,4-dione scaffold, particularly at the 1N- and 3N-positions. benthamscience.comthieme-connect.com

One approach involves the use of resin-bound primary amines, which can be incorporated into the 3N-position of the quinazoline-2,4-dione ring. benthamscience.comingentaconnect.com An efficient solid-phase synthesis of 1,3N-disubstituted quinazoline-2,4-diones has been reported where substitutions at the 1N-position are introduced via a nucleophilic aromatic substitution (SNAr) reaction between primary amines and 2-fluoro-5-nitrobenzoyl amides. thieme-connect.com This method allows for the introduction of a variety of substituents that would be difficult to achieve through traditional alkylation or arylation methods. thieme-connect.com

Furthermore, the nitro group on the quinazoline-2,4-dione can be reduced to an amine, which can then be used for further synthesis, enabling the creation of quinazoline-2,4-dione oligomers and polymers. thieme-connect.com Although specific examples for 6-iodo-1H-quinazoline-2,4-dione are not detailed, the general applicability of these solid-phase methods suggests their potential for synthesizing libraries of iodo-substituted analogs. benthamscience.comingentaconnect.comthieme-connect.comnih.gov

Use of Ionic Liquids as Catalysts

Ionic liquids (ILs) have emerged as green and efficient catalysts and solvents in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable structures. mdpi.comnih.gov In the context of quinazoline synthesis, ILs offer several advantages, including self-catalysis, easy workup procedures, and shorter reaction times. rsc.org

Acidic ionic liquids can act as intrinsic catalysts for quinazoline synthesis, promoting the reaction in a more environmentally friendly manner. rsc.org Basic ionic liquids, particularly imidazolium-based ones, have also shown excellent catalytic performance in the synthesis of quinazolinones. nih.govsemanticscholar.orgbohrium.com These basic ILs can also act as surfactants, forming micelles in aqueous media that solubilize reactants and increase contact with catalytic sites. nih.govsemanticscholar.orgbohrium.com The catalytic activity of these ionic liquids is often influenced by the length of the alkyl chain on the imidazolium (B1220033) ring. nih.govbohrium.com

One notable application of ionic liquids is in the synthesis of quinazoline-2,4(1H,3H)-diones from the reaction of o-aminobenzonitriles and carbon dioxide. mdpi.com In this process, the ionic liquid can function as both a solvent and a catalyst, facilitating the capture and conversion of CO2. mdpi.com For instance, 1-butyl-3-methyl imidazolium hydroxide ([Bmim][OH]) has been shown to be a remarkable catalyst for this transformation. mdpi.com The mechanism involves the activation of the amino group by the basic ionic liquid, which then reacts with CO2. mdpi.com

| Ionic Liquid Type | Role in Synthesis | Advantages |

| Acidic Ionic Liquids | Intrinsic catalyst | Greener approach, self-catalysis, easy workup, shorter reaction time rsc.org |

| Basic Imidazolium-based ILs | Catalyst and surfactant | Excellent catalytic performance, forms micelles to enhance reaction rates nih.govsemanticscholar.orgbohrium.com |

| [Bmim][OH] | Catalyst for CO2 conversion | Remarkable activity in synthesizing quinazoline-2,4(1H,3H)-diones from o-aminobenzonitriles and CO2 mdpi.com |

Regioselective Iodination Techniques for this compound

The introduction of an iodine atom at a specific position of the quinazoline ring is crucial for developing targeted therapeutic agents. Regioselective iodination techniques are therefore of great importance.

Electrophilic Iodination of Quinazoline Precursors

Direct electrophilic iodination of a pre-formed quinazoline-2,4-dione ring system can be a straightforward approach. However, controlling the regioselectivity can be challenging due to the presence of multiple reactive sites on the aromatic ring. The directing effects of the substituents on the quinazoline ring play a critical role in determining the position of iodination. Existing literature highlights the higher reactivity of the C4 position in aromatic nucleophilic substitutions of quinazolines, making regioselective modification at other positions, such as C2, more challenging and often requiring specific catalysts or conditions. beilstein-journals.orgnih.gov

Iodination of Anthranilic Acid Precursors

A more common and controlled method for preparing this compound involves the iodination of an anthranilic acid precursor, followed by cyclization to form the quinazoline ring. This approach ensures the iodine atom is positioned at the desired location.

A well-established method for the synthesis of 5-iodoanthranilic acid involves the treatment of anthranilic acid with iodine monochloride in a hydrochloric acid solution. orgsyn.org This reaction proceeds with high yield, providing the key iodinated intermediate for subsequent cyclization. orgsyn.org The resulting 5-iodoanthranilic acid can then be reacted with urea or other reagents to form the this compound. Another method involves the decarboxylative iodination of anthranilic acids using potassium iodide and iodine under transition-metal-free and base-free conditions to produce 2-iodoanilines, which can then be used in further synthetic steps. rsc.org

Introduction of Iodine via Halogenation Reactions

Halogenation reactions provide another avenue for the introduction of iodine onto the quinazoline scaffold. Domino 6-endo-dig cyclization/halogenation reactions have been developed for the synthesis of related heterocyclic systems, which could potentially be adapted for the synthesis of iodo-quinazolines. researchgate.net These reactions often involve the use of a Grignard reagent to promote cyclization, followed by the addition of a halogenating agent like iodine. researchgate.net

Derivatization Strategies for this compound

Further modification of the this compound core, particularly at the nitrogen positions, is a common strategy to explore and optimize its biological activity.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms at positions 1 and 3 of the quinazoline-2,4-dione ring are susceptible to alkylation and acylation reactions. These reactions are typically carried out in the presence of a base, such as potassium carbonate or tetramethylguanidine, to deprotonate the nitrogen, followed by the addition of an alkyl or acyl halide. nih.govmdpi.com

For instance, N-alkylation of quinazoline-2,4(1H,3H)-dione with ethyl chloroacetate can be achieved using potassium carbonate in dimethylformamide. nih.gov Similarly, N-methylation can be accomplished using methyl iodide in the presence of tetramethylguanidine. mdpi.com These reactions allow for the introduction of a wide variety of substituents at the N1 and N3 positions, leading to a diverse library of compounds for biological screening. nih.gov

The synthesis of N-substituted quinazoline-2,4-diones can also be achieved by reacting N-substituted isatoic anhydrides with amines or by modifying N-substituted o-bromobenzamides. mdpi.comorganic-chemistry.org

| Reaction Type | Reagents | Conditions |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | Room temperature or elevated temperature nih.govmdpi.com |

| N-Acylation | Acyl halide, Base | Varies depending on substrate and reagents |

| N-Methylation | Methyl iodide, Tetramethylguanidine | 55°C mdpi.com |

Nucleophilic Substitution of the Iodine Atom

The iodine atom at the 6-position of the quinazoline-2,4-dione ring is susceptible to nucleophilic substitution, although this is less common than cross-coupling reactions. The reactivity of the C-I bond allows for its replacement by various nucleophiles, providing a route to introduce different functionalities. For instance, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further transformed. researchgate.net While direct substitution is possible, the electron-rich nature of the quinazoline ring often necessitates activated conditions or the use of potent nucleophiles.

Cross-Coupling Reactions (e.g., Sonogashira Coupling for Alkyne Introduction)

Palladium-catalyzed cross-coupling reactions are a powerful tool for modifying the this compound core. The Sonogashira coupling, in particular, is widely used to introduce alkyne moieties, forming carbon-carbon bonds between the quinazoline scaffold and terminal alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org The resulting 6-alkynyl-quinazoline-2,4-diones are valuable intermediates for further synthetic transformations.

A notable application of this methodology is the coupling with trimethylsilylacetylene, which provides a convenient way to introduce an acetylene (B1199291) group. wikipedia.org The trimethylsilyl (B98337) protecting group can be subsequently removed under mild conditions to yield the terminal alkyne.

Table 1: Examples of Sonogashira Coupling Reactions with Aryl Halides

| Aryl Halide | Alkyne | Catalyst System | Product | Reference |

| 2-bromo-4-iodo-quinoline | Terminal Alkyne | Pd(0)/Cu(I) | 4-alkynyl-2-bromo-quinoline | libretexts.org |

| Iodobenzene | Phenylacetylene | Au/CeO2 | Diphenylacetylene | wikipedia.org |

Condensation Reactions

Condensation reactions are pivotal in the synthesis and functionalization of the quinazoline-2,4-dione system. The formation of the quinazoline-2,4-dione core itself can be achieved through the condensation of anthranilic acid derivatives with urea or related compounds. nih.govjcsp.org.pk For instance, salicylic (B10762653) acid can be treated with urea to form an intermediate that cyclizes to quinazoline-2,4-dione. jcsp.org.pk

Furthermore, derivatives of quinazoline-2,4-dione can undergo condensation reactions to introduce new substituents. For example, dihydrazide derivatives of quinazoline-2,4-dione can condense with aldehydes or ketones to form Schiff bases or cycloalkylidene derivatives. nih.gov

Cyclization Reactions to Form Fused Heterocycles

The quinazoline-2,4-dione scaffold serves as a versatile platform for the construction of fused heterocyclic systems. tandfonline.com Cyclization reactions can be employed to build additional rings onto the quinazoline core, leading to complex polycyclic structures. These reactions often involve intramolecular cyclization of appropriately substituted quinazoline-2,4-dione derivatives. For example, an ortho-substituted azide on a related quinoline (B57606) system can undergo thermal cyclization with the loss of nitrogen gas to form a fused ring. researchgate.net The development of cascade reactions allows for the concurrent construction of multiple rings, providing efficient pathways to novel fused quinazolinones. tandfonline.com

Introduction of Amide and Ester Linkers

Amide and ester functionalities can be introduced into the quinazoline-2,4-dione structure, often at the N1 and N3 positions, to create derivatives with altered properties. rsc.orgnih.gov A common strategy involves the alkylation of the nitrogen atoms with reagents containing an ester group, such as benzyl (B1604629) bromoacetate. nih.gov The resulting esters can then be converted to amides by reaction with amines or guanidine. nih.gov These linker groups can significantly influence the biological activity of the resulting compounds.

Table 2: Synthesis of Amide and Ester Derivatives

| Starting Material | Reagent | Product | Reference |

| Quinazoline-2,4(1H,3H)-dione | Benzyl bromoacetate | 1,3-Bis(benzyloxycarbonylmethyl)quinazoline-2,4(1H,3H)-dione | nih.gov |

| 1,3-Bis(benzyloxycarbonylmethyl)quinazoline-2,4(1H,3H)-dione | Guanidine | N,N'-Bis(2-(2,4-dioxo-1,4-dihydroquinazolin-1(2H)-yl)acetyl)guanidine | nih.gov |

Schiff Base Formation

Schiff bases, or imines, are readily formed by the condensation of a primary amino group with an aldehyde or ketone. jocpr.comyoutube.comyoutube.com In the context of this compound, a common approach involves the reduction of a nitro group at a suitable position to an amine, followed by reaction with an aromatic aldehyde. jocpr.com For example, 3-amino-2-methyl-4(3H)-quinazolinone can react with 3-hydroxybenzaldehyde (B18108) to form the corresponding Schiff base. nih.gov The formation of the azomethine group (C=N) is a key step in synthesizing a variety of quinazoline-based compounds with potential biological applications. jocpr.com

Synthesis of Thio-derivatives and their Alkylation

Thio-derivatives of quinazoline-2,4-dione, where one or both carbonyl oxygens are replaced by sulfur, are of significant interest. These can be synthesized by using thiourea (B124793) instead of urea in the initial condensation reaction with an anthranilic acid derivative. jcsp.org.pk For example, reacting salicylic acid with thiourea leads to the formation of 2,3-dihydro-2-thioxoquinazolin-4(1H)-one. jcsp.org.pk

The resulting thio-derivatives can be further modified through alkylation of the sulfur atom. researchgate.net This allows for the introduction of various alkyl or aryl groups at the 2-position of the quinazoline ring, expanding the chemical diversity of this class of compounds.

Advanced Pharmacological and Biological Investigations of 6 Iodo 1h Quinazoline 2,4 Dione and Analogues

In Vitro Biological Activity Assessments

Anticancer Efficacy Studies

The anticancer potential of 6-iodo-1H-quinazoline-2,4-dione and related structures has been evaluated through various in vitro assays, revealing their cytotoxic effects and mechanisms of action against several human cancer cell lines.

Derivatives of quinazoline-2,4-dione have demonstrated a wide range of cytotoxic activities against multiple human cancer cell lines. The inhibitory concentrations (IC₅₀) of these compounds vary depending on the specific chemical modifications and the cancer cell line being tested.

For instance, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were synthesized and screened for their antitumor activities. nih.gov Other studies have focused on different substitutions on the quinazoline (B50416) ring system. One study reported that a 2-thioquinazolinone derivative showed IC₅₀ values of 4.47, 7.55, and 4.04 μM against HCT-116, HeLa, and MCF-7 cell lines, respectively. nih.gov Another quinazoline derivative exhibited an IC₅₀ value of 17.7 μM against PC3 cells. nih.gov

The following table summarizes the cytotoxic activities of various quinazoline-2,4-dione analogues against a panel of human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound A | HCT-116 | 4.47 | nih.gov |

| HeLa | 7.55 | nih.gov | |

| MCF-7 | 4.04 | nih.gov | |

| Compound B | PC3 | 17.7 | nih.gov |

| Compound 8a | HCT-116 | 5.33 (72h) | nih.gov |

| HepG2 | 7.94 (72h) | nih.gov | |

| MCF-7 | 12.96 (72h) | nih.gov | |

| Compound 8k | MCF-7 | 11.32 (72h) | nih.gov |

| Compound 15 | MCF-7 | 0.0977 | nih.gov |

| A4V-3 | MCF-7 | 6.44 | nih.gov |

| A549 | 10.38 | nih.gov | |

| A4V-5 | MCF-7 | 3.15 | nih.gov |

| A549 | 8.55 | nih.gov | |

| Compound 11b | HepG2 | 9.16 | researchgate.net |

| HCT-116 | 5.69 | researchgate.net | |

| MCF-7 | 5.27 | researchgate.net | |

| Compound 11c | HepG2 | 9.39 | researchgate.net |

| HCT-116 | 6.87 | researchgate.net | |

| MCF-7 | 5.80 | researchgate.net | |

| Compound 11e | HepG2 | 9.32 | researchgate.net |

| HCT-116 | 6.37 | researchgate.net | |

| MCF-7 | 5.67 | researchgate.net | |

| Compound 8h | SKLU-1 | 23.09 (µg/mL) | vnu.edu.vn |

| MCF-7 | 27.75 (µg/mL) | vnu.edu.vn | |

| HepG2 | 30.19 (µg/mL) | vnu.edu.vn |

A significant mechanism contributing to the anticancer effects of quinazoline derivatives is their ability to inhibit tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways. Specifically, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key targets. nih.govnih.gov

Several studies have demonstrated that quinazoline-based compounds can act as dual inhibitors of EGFR and VEGFR-2. For example, a series of new quinazoline sulfonamide derivatives were synthesized and evaluated for their dual inhibitory activity. nih.gov Compound 15 from this series showed potent inhibition of both EGFR and VEGFR-2 with IC₅₀ values of 0.0728 µM and 0.0523 µM, respectively. nih.gov Another study on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives also identified compounds with dual c-Met and VEGFR-2 inhibitory activity in the nanomolar range. nih.gov

The table below presents the inhibitory activities of selected quinazoline analogues against EGFR and VEGFR-2.

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| Compound A | EGFR | 0.0385 | nih.gov |

| VEGFR-2 | 0.12695 | nih.gov | |

| Compound 15 | EGFR | 0.0728 | nih.gov |

| VEGFR-2 | 0.0523 | nih.gov | |

| Compound 4 | EGFR | - | rsc.org |

| VEGFR-2 | - | rsc.org | |

| Compound 2c | c-Met | 0.084 | nih.gov |

| VEGFR-2 | 0.052 | nih.gov | |

| Compound 4b | c-Met | 0.063 | nih.gov |

| VEGFR-2 | 0.058 | nih.gov | |

| Compound 4e | c-Met | 0.071 | nih.gov |

| VEGFR-2 | 0.065 | nih.gov |

Beyond EGFR and VEGFR-2, quinazoline-2,4-dione derivatives have been shown to inhibit other enzymes critical for cancer progression, such as Poly(ADP-ribose)polymerase-1 (PARP-1) and other protein kinases. nih.govnih.gov PARP-1 is a key enzyme in the DNA repair process, making it a promising target for anticancer drugs. nih.gov

A series of quinazoline-2,4(1H,3H)-dione derivatives were designed and synthesized, with several compounds exhibiting promising PARP-1 inhibitory activity with IC₅₀ values in the nanomolar range. nih.gov Another study identified a quinazoline-2,4(1H,3H)-dione derivative, Cpd36 , as a potent inhibitor of PARP-1 and PARP-2, with IC₅₀ values of 0.94 nM and 0.87 nM, respectively. nih.gov Furthermore, some quinazolinone derivatives have shown inhibitory effects on tubulin polymerization. nih.gov

| Compound ID | Target Enzyme | IC₅₀ | Reference |

| Compound 29 | PARP-1 | Nanomolar range | nih.gov |

| Cpd36 | PARP-1 | 0.94 nM | nih.gov |

| PARP-2 | 0.87 nM | nih.gov | |

| Compound 11 | PARP-1 | 10⁻⁹ M level | rsc.org |

| PARP-2 | 10⁻⁸ M level | rsc.org |

The anticancer activity of quinazoline-2,4-dione analogues is exerted through various cellular mechanisms. nih.gov One of the primary mechanisms is the induction of apoptosis (programmed cell death). For instance, compound 15 , a potent dual EGFR/VEGFR-2 inhibitor, was found to induce apoptosis in MCF-7 breast cancer cells. nih.gov

Another key mechanism is cell cycle arrest. The same compound, 15 , was observed to cause cell cycle arrest at the G2/M phase in MCF-7 cells. nih.gov Similarly, morpholine-substituted quinazoline derivatives were found to inhibit cell proliferation in the G1 phase of the cell cycle. nih.gov These actions disrupt the normal progression of cell division, leading to the inhibition of cancer cell growth. The ability of some derivatives to inhibit tubulin polymerization also contributes to their cytotoxic effects by disrupting the mitotic spindle. nih.gov

Antiviral Activity Evaluation

In addition to their anticancer properties, certain quinazoline-2,4-dione derivatives have been investigated for their antiviral potential. nih.govnih.gov The "privileged structure" of these compounds allows for modifications that can lead to activity against various viruses. nih.gov

A study focused on 3-hydroxy-quinazoline-2,4(1H,3H)-diones revealed their specific activity against vaccinia virus and adenovirus. nih.gov One compound, 24b11 , demonstrated potent inhibitory activity against the vaccinia virus with an EC₅₀ value of 1.7 μM, which was significantly more potent than the reference drug Cidofovir. nih.gov Another compound, 24b13 , was the most effective against adenovirus-2, with an EC₅₀ of 6.2 μM. nih.gov These findings suggest that the quinazoline-2,4-dione scaffold is a promising starting point for the development of new antiviral agents. nih.gov

Mode of Antiviral Action

The precise mechanism by which these quinazoline derivatives inhibit vaccinia and adenovirus replication is still under investigation. However, the available information on other antiviral agents effective against these viruses offers potential avenues for understanding their mode of action.

For instance, the antiviral activities of nucleoside and nucleotide analogs like trifluridine (B1683248) and adefovir (B194249) dipivoxil against poxviruses, including vaccinia, involve the inhibition of viral DNA replication and subsequent viral gene expression. nih.gov It is plausible that the this compound analogues may interfere with similar viral replication processes. The unique "privileged structure" of the hydroxy-(iso)quinazoline-2,4(1,3)-dione scaffold is considered a key factor in their antiviral potential, suggesting that they may interact with viral enzymes or proteins essential for replication. nih.gov Further studies are required to elucidate the specific molecular targets and mechanisms of action of these promising antiviral compounds.

Antimicrobial Screening (Antibacterial and Antifungal)

Quinazoline and its derivatives, including the 2,4-dione scaffold, are recognized for their broad spectrum of antimicrobial activities. nih.govnih.govnih.gov These compounds have been investigated for their efficacy against both bacteria and fungi, with structure-activity relationship studies indicating that their antimicrobial action may involve interaction with the microbial cell wall and DNA structures. nih.gov

Activity Against Gram-Positive and Gram-Negative Bacteria

Derivatives of quinazolin-4(3H)-one have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. nih.govresearchgate.net Some synthesized quinazolinone derivatives have shown potent activity against Gram-positive bacteria, in some cases comparable to the standard drug streptomycin. nih.gov However, their efficacy against Gram-negative bacteria, such as Pseudomonas aeruginosa, can be limited, potentially due to differences in cell wall permeability. nih.govresearchgate.net

In a study of new 6-iodo-2-phenylquinazolin-4(3H)-one derivatives, several compounds, including thioureide and carbohydrazide (B1668358) derivatives, displayed excellent broad-spectrum antimicrobial activity. researchgate.net Similarly, novel quinazoline-2,4(1H,3H)-dione derivatives incorporating triazole moieties have shown specific activity against Escherichia coli. nih.gov Another study reported that newly synthesized quinazolin-2,4-dione derivatives with acylthiourea, pyrazole (B372694), and/or oxazole (B20620) moieties exhibited promising antibacterial activity against both Gram-positive (B. subtilis and S. aureus) and Gram-negative (E. coli and P. aeruginosa) bacteria, with one compound demonstrating notable potency at low concentrations. rsc.org

The antimicrobial activity of quinazoline derivatives is an active area of research, with ongoing efforts to synthesize new compounds with enhanced potency and a broader spectrum of activity. uitm.edu.my

Activity Against Fungi

The antifungal potential of quinazoline derivatives has also been a subject of investigation. nih.govmdpi.com Some 6-iodo-2-phenylquinazolin-4(3H)-one derivatives have shown moderate activity against Candida albicans. researchgate.net

Furthermore, quinazoline-2,4-dione derivatives featuring oxadiazole and thiadiazole moieties have demonstrated effective inhibition of Staphylococcus aureus and Candida albicans. nih.gov One particular compound was noted to be more effective against Candida albicans than the standard drug ampicillin. nih.gov The incorporation of pyrazole and pyridine (B92270) groups into the quinazolinone structure has also been explored to enhance antifungal properties, with some of the resulting compounds showing significant activity against various phytopathogenic fungi. mdpi.com

| Compound Type | Gram-Positive Bacteria Activity | Gram-Negative Bacteria Activity | Antifungal Activity | Reference |

|---|---|---|---|---|

| Quinazolinone derivatives | Potent activity, comparable to streptomycin | Limited activity against P. aeruginosa | - | nih.gov |

| 6-iodo-2-phenylquinazolin-4(3H)-one derivatives | Excellent broad-spectrum | Excellent broad-spectrum | Moderate against C. albicans | researchgate.net |

| Quinazoline-2,4(1H,3H)-dione with triazole moieties | - | Specific activity against E. coli | - | nih.gov |

| Quinazoline-2,4-dione with acylthiourea, pyrazole, oxazole | Active against B. subtilis and S. aureus | Active against E. coli and P. aeruginosa | - | rsc.org |

| Quinazoline-2,4-dione with oxadiazole, thiadiazole | Active against S. aureus | - | Effective against C. albicans | nih.gov |

| Pyrazol-quinazolinone derivatives | - | - | Significant against phytopathogenic fungi | mdpi.com |

Cannabinoid Receptor Type 2 (CB2) Agonist Activity

The cannabinoid receptor type 2 (CB2) has emerged as a significant therapeutic target for inflammatory diseases, and quinazoline-2,4(1H,3H)-diones have been identified as a promising class of CB2 receptor agonists. nih.govnih.gov The development of selective CB2 agonists is of great interest as it offers the potential to modulate inflammatory responses without the central nervous system side effects associated with cannabinoid receptor type 1 (CB1) activation. mdpi.comresearchgate.net

Potency and Selectivity for CB2 vs. CB1

Research into quinazoline-2,4(1H,3H)-dione analogues has led to the discovery of potent and selective CB2 agonists. nih.gov Structure-activity relationship studies have revealed that substitutions at the C5 and C8 positions of the quinazoline ring are beneficial for CB2 agonist activity and selectivity. nih.gov For instance, a methyl group at the 5- or 8-position was found to enhance both potency and selectivity. nih.gov

One notable compound, compound 8 from a studied series, exhibited high CB2 agonist activity and was over 715-fold more selective for CB2 than for CB1. nih.gov This compound was also found to be 25 times more potent than the known CB2 agonist GW842166X. nih.gov Other analogues, such as compounds 7 and 11 , also displayed full agonist activity at the CB2 receptor with EC₅₀ values of 23.53 nM and 27.69 nM, respectively, which is comparable to the activity of the non-selective cannabinoid agonist CP55940. nih.gov

The design of these quinazoline-2,4(1H,3H)-diones has also focused on improving physicochemical properties, such as reducing lipophilicity (logP values), to enhance their drug-like characteristics. nih.gov The development of these potent and selective CB2 agonists holds promise for future therapeutic agents targeting inflammatory conditions. nih.govresearchgate.net

Enzyme Inhibition Profiling (Beyond Cancer-Related Enzymes)

Carbonic Anhydrase Inhibition (hCA I, II, IX, XII)

The quinazoline-2,4-dione scaffold has been identified as a promising framework for the development of carbonic anhydrase (CA) inhibitors. nih.govnih.gov Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms are distributed throughout the human body and are involved in numerous physiological and pathological processes. nih.gov

Specifically, the cytosolic isoforms hCA I and hCA II are widespread, with hCA II playing a crucial role in processes like aqueous humor secretion in the eye. nih.gov In contrast, hCA IX and hCA XII are transmembrane, tumor-associated isoforms that are overexpressed in many types of cancer and contribute to the acidification of the tumor microenvironment. nih.gov

Research into quinazolinone derivatives has demonstrated their potential as inhibitors of these enzymes. For instance, a series of 3-hydroxy-1H-quinazoline-2,4-dione derivatives showed potent, nanomolar-level inhibition of the tumor-associated hCA IX and hCA XII isoforms while exhibiting significantly less activity against the cytosolic hCA I and hCA II. nih.gov This selectivity is a highly desirable characteristic for potential therapeutic agents, as it may minimize off-target effects.

One study highlighted a ureido-sulfonamide-based carbonic anhydrase inhibitor that displayed high selectivity for hCA IX and hCA XII with Ki values of 45 nM and 4.5 nM, respectively. In contrast, its inhibition of hCA I and hCA II was significantly weaker, with Ki values of 5080 nM and 9640 nM. sigmaaldrich.com Another benzenesulfonamide-based inhibitor also showed strong selectivity for hCA IX (Ki = 0.9 nM) and hCA XII (Ki = 5.7 nM) over hCA I (Ki = 23.4 nM) and hCA II (Ki = 15 nM). sigmaaldrich.com

These findings underscore the potential of the quinazoline-2,4-dione scaffold in designing isoform-selective carbonic anhydrase inhibitors.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Impact of Substituents at N1, N3, C6, and Fused Ring Positions on Biological Activity

The biological activity of quinazoline-2,4-dione analogues is significantly influenced by the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies have provided valuable insights into how modifications at the N1, N3, and C6 positions, as well as on the fused ring, affect the pharmacological properties of these compounds. nih.govacs.orgresearchgate.net

N1 and N3 Positions: Modifications at the N1 and N3 positions of the quinazoline-2,4-dione ring have been a key focus of research. nih.gov For instance, the introduction of various heterocyclic moieties at these positions has been explored to enhance antibacterial activity. nih.gov Studies on 1,3-disubstituted quinoline (B57606) derivatives, a related class of compounds, suggested that incorporating oxadiazole rings at both the 1- and 3-positions could lead to more potent antibacterial agents. nih.gov This has prompted similar investigations into the quinazoline-2,4-dione scaffold. nih.gov

C6 Position and Fused Ring: Substituents on the fused benzene (B151609) ring also play a crucial role in determining biological activity. In the context of carbonic anhydrase inhibition, derivatives of 3-hydroxyquinazoline-2,4-dione bearing different substituents such as chloro, nitro, amino, and trifluoromethyl groups on the fused benzo ring have been synthesized and evaluated. nih.gov These substitutions have been shown to modulate the inhibitory potency and selectivity against different carbonic anhydrase isoforms. nih.gov

The following table summarizes the impact of various substituents on the biological activity of quinazoline-2,4-dione analogues:

| Position of Substitution | Substituent | Impact on Biological Activity |

| N1, N3 | Heterocyclic moieties (e.g., oxadiazole, triazole) | Can enhance antibacterial properties. nih.gov |

| Fused Ring (C6, etc.) | Cl, NO₂, NH₂, CF₃, ureido, amido, heterocycles | Modulates carbonic anhydrase inhibitory activity and selectivity. nih.gov |

Role of the Iodine Atom in Pharmacological Efficacy

The presence of a halogen atom, particularly iodine, at the C6 position of the quinazoline-2,4-dione scaffold can significantly influence the compound's pharmacological properties. acs.orgresearchgate.net While direct studies on this compound are limited, inferences can be drawn from related halogenated structures.

In crystallographic studies of related iodinated heterocyclic compounds, such as 6-iodo-1H-indole-2,3-dione, the iodine atom is observed to participate in intermolecular interactions, specifically I···O close contacts. researchgate.net These interactions can influence the crystal packing and, by extension, the solid-state properties of the compound, which can be relevant for drug formulation and bioavailability. The iodine atom, being a large and polarizable halogen, can also engage in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding.

Influence of Linker Modifications on Activity

The introduction of a linker between the quinazoline-2,4-dione core and other functional groups is a common strategy to modulate pharmacological activity. acs.orgresearchgate.net The length, flexibility, and chemical nature of the linker can have a profound impact on how the molecule interacts with its biological target.

For example, in a study of 4(3H)-quinazolinone antibacterials, the introduction of a methylene (B1212753) group as a linker had a variable effect on activity. It decreased the activity of a carboxylic acid derivative but improved the potency of an O-acetyl derivative and an N-acetylated compound. acs.org This highlights the nuanced role of the linker, where its impact is dependent on the nature of the terminal functional group.

Linker modifications can influence several factors:

Conformational Flexibility: A flexible linker can allow the molecule to adopt an optimal conformation for binding to a target protein.

Distance and Orientation: The linker controls the distance and spatial orientation between the quinazoline-2,4-dione core and other pharmacophoric features.

Physicochemical Properties: The linker can alter the lipophilicity, solubility, and other physicochemical properties of the molecule.

Optimization of Physicochemical Characteristics for Enhanced Bioactivity (e.g., Lipophilicity, logP)

The bioactivity of quinazoline-2,4-dione analogues is intrinsically linked to their physicochemical properties, with lipophilicity, often expressed as the logarithm of the partition coefficient (logP), being a critical parameter. nih.gov Optimizing these characteristics is essential for improving drug-like properties such as absorption, distribution, metabolism, and excretion (ADME).

In the development of 3-hydroxy-1H-quinazoline-2,4-dione derivatives as carbonic anhydrase inhibitors, various substituents were introduced onto the fused benzo ring. nih.gov These substitutions not only influenced the inhibitory activity but also altered the lipophilicity of the compounds. A balance is often sought, as excessively high lipophilicity can lead to poor solubility and increased non-specific binding, while low lipophilicity may hinder membrane permeability.

Computational tools are often employed to predict the physicochemical properties of novel analogues before their synthesis. For instance, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help in the early identification of compounds with favorable pharmacokinetic profiles. nih.gov One study on quinazolin-2,4-dione derivatives highlighted that the most promising antibacterial compounds also possessed acceptable predicted pharmacokinetic and drug-likeness properties. nih.gov

Molecular Mechanism Investigations

Binding Interactions with Target Proteins

The therapeutic effects of quinazoline-2,4-dione derivatives are rooted in their specific interactions with a range of protein targets. Molecular docking and co-crystallography studies have elucidated these binding modes, revealing how these compounds exert their influence at a molecular level.

A key area of investigation has been their role as anticancer agents through the inhibition of critical enzymes. Novel quinazoline-2,4(1H,3H)-dione derivatives have been successfully designed as inhibitors of Poly (ADP-ribose) polymerase (PARP-1) and (PARP-2), enzymes vital for DNA repair in cancer cells. rsc.org One particularly potent derivative, compound 11 , was co-crystallized with PARP-1, which demonstrated a unique binding mode within the enzyme's active site. rsc.org In silico studies have also highlighted the stable interaction between Quinazoline-2,4(1H,3H)-dione (Qd) and key signaling proteins STAT3 and FOXO3a. researchgate.net

Furthermore, these compounds show promise as antimicrobial agents by targeting essential bacterial enzymes. They have been identified as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov Docking studies have also explored their binding to other microbial targets, including Dihydrofolate reductase (DHFR) and eukaryotic initiation factor 2α (eIF2α), which are crucial for microbial survival and proliferation. nih.gov In the context of anti-malarial research, quinazoline-2,4-dione hybrids have been docked against Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), with some derivatives showing high binding affinity. nih.gov

Beyond cancer and infectious diseases, quinazolin-4(3H)-one derivatives have been investigated for neurological applications. Studies suggest they act as positive allosteric modulators at the benzodiazepine (B76468) binding site of the GABAA receptor, a key target for anticonvulsant drugs. nih.gov

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| Quinazolin-2,4-dione Derivative 11 | pfDHODH | -12.2 | Hydrogen bonds, π-π stacking, π-cation, and π-sigma interactions. nih.gov |

| Quinazolin-2,4-dione Derivative 6 | pfDHODH | -8.5 | H-bond, π-π, and π-cation interactions with ASN547, TYR207, and ARG544. nih.gov |

| Quinazolin-4(3H)-one Derivative 8a | EGFR | -6.7 | Hydrogen bonds and other key interactions with residues. nih.gov |

| Quinazolin-4(3H)-one Derivative 8c | EGFR | -5.3 | Hydrogen bonds and other key interactions with residues. nih.gov |

Inhibition of Cellular Signaling Pathways

Quinazoline-2,4-dione analogues can modulate critical cellular signaling pathways that are often dysregulated in diseases like cancer.

One significant target is the canonical Wnt signaling pathway, which is crucial for cell proliferation and is frequently hyperactivated in cancers such as glioblastoma multiforme. uiowa.edu The compound SEN-461 , a quinazoline-2,4(1H,3H)-dione, functions as an antagonist of this pathway. uiowa.edu

Additionally, Quinazoline-2,4(1H,3H)-dione (Qd) has been shown to modulate the STAT3 and FOXO3a signaling pathways in hepatocellular carcinoma (HCC). researchgate.net The IL-6/STAT3 signaling axis is a known driver of HCC, and Qd has been found to inhibit this pathway. researchgate.net This inhibition leads to several downstream effects, including the induction of ROS-mediated mitochondrial damage and the promotion of programmed cell death. researchgate.net Investigations into protein expression revealed that Qd treatment increased levels of pro-apoptotic markers like Bax and Caspase 3, as well as necroptotic markers such as RIPK1, RIPK3, and MLKL, while concurrently decreasing the anti-apoptotic protein Bcl2. researchgate.net

Receptor Interactions

Derivatives of the quinazoline-2,4-dione scaffold have been developed as selective ligands for various receptors, indicating their potential for treating a wide range of conditions.

Significant research has focused on their interaction with G protein-coupled receptors (GPCRs). A series of quinazoline-2,4-dione compounds were synthesized and found to be highly potent and selective ligands for the sphingosine-1-phosphate receptor 2 (S1PR2). rsc.org Several of these compounds exhibited IC₅₀ values below 10 nM for S1PR2, with high selectivity over other S1PR subtypes. rsc.org

Other studies have identified novel substituted-1H-quinazoline-2,4-dione derivatives that show excellent binding affinity and selectivity for serotonin (B10506) 5-HT6 receptors, which are implicated in central nervous system disorders. wipo.int These compounds were found to inhibit serotonin-stimulated cAMP accumulation. wipo.int Furthermore, certain quinazolin-4(3H)-one derivatives are believed to exert their anticonvulsant effects through positive allosteric modulation of the GABAA receptor. nih.gov

| Compound | Target Receptor | Binding Potency (IC₅₀) |

|---|---|---|

| Compound 2k | S1PR2 | 2.6 nM rsc.org |

| Compound 2j | S1PR2 | 4.8 nM rsc.org |

| Compound 2i | S1PR2 | 5.7 nM rsc.org |

| Compound 2g | S1PR2 | 6.3 nM rsc.org |

Preclinical Pharmacological Assessments

In Vivo Efficacy Studies

The therapeutic potential of quinazoline-2,4-dione analogues has been validated in several preclinical animal models.

In oncology, the in vivo efficacy of compound 11 , a PARP-1/2 inhibitor, was assessed in an MX-1 xenograft tumor model. rsc.org When used in combination with the standard chemotherapy agent temozolomide (B1682018) (TMZ), compound 11 strongly potentiated the cytotoxicity of TMZ, leading to significant tumor growth inhibition. rsc.org

In the field of neurology, the anticonvulsant activity of two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives was evaluated in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice. nih.gov The study measured the percentage of protection against seizures, the latency to the first seizure, and the reduction in the number of seizures. The results indicated that the tested compounds possess potent anticonvulsant activity, with one series in particular, and specifically compound 8b , showing the most favorable outcomes when compared to reference drugs like phenobarbital (B1680315) and diazepam. nih.gov

Safety and Toxicity Profiles

A crucial aspect of drug development is ensuring a compound's selectivity for its target cells while minimizing harm to normal, healthy cells. Several studies have assessed the cytotoxicity of quinazoline-2,4-dione derivatives against normal cell lines to establish their safety profiles.

One study found that Quinazoline-2,4(1H,3H)-dione (Qd) was effectively non-toxic to normal human liver cells (WRL-68) while demonstrating significant cytotoxicity against hepatocellular carcinoma cells (HepG2), indicating a favorable therapeutic window. researchgate.net Similarly, a 6-bromo quinazoline derivative (8a ) showed potent activity against breast (MCF-7) and colon (SW480) cancer cell lines but was significantly less toxic to normal human lung fibroblasts (MRC-5), providing compelling evidence of its selectivity between tumorigenic and non-tumorigenic cells. nih.gov Furthermore, certain quinazoline-2,4,6-triamine derivatives designed as potential anticancer agents were found to be non-toxic to human control cells, resulting in a high selectivity index. researchgate.net

| Compound/Derivative | Normal Cell Line | Normal Cell IC₅₀ (µM) | Cancer Cell Line | Cancer Cell IC₅₀ (µM) |

|---|---|---|---|---|

| Quinazoline-2,4(1H,3H)-dione (Qd) | WRL-68 (Liver) | 326.5 researchgate.net | HepG2 (Liver) | 26.07 researchgate.net |

| Compound 8a (6-Bromo derivative) | MRC-5 (Lung) | 84.20 ± 1.72 nih.gov | MCF-7 (Breast) | 15.85 ± 3.32 nih.gov |

| Compound 8a (6-Bromo derivative) | MRC-5 (Lung) | 84.20 ± 1.72 nih.gov | SW480 (Colon) | 17.85 ± 0.92 nih.gov |

Computational Chemistry and Rational Drug Design for 6 Iodo 1h Quinazoline 2,4 Dione Analogues

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Molecular docking studies have been instrumental in evaluating the therapeutic potential of 6-iodo-1H-quinazoline-2,4-dione analogues by predicting their binding affinities against various protein targets. These studies help in identifying promising candidates for further development. For instance, a series of N-alkyl substituted iodoquinazoline derivatives were designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are crucial targets in cancer therapy. nih.gov

Docking studies revealed that these compounds fit within the active sites of these receptor tyrosine kinases. The binding affinity, often expressed in kcal/mol, indicates the stability of the ligand-protein complex. For example, compound 9c , an analogue of 6-iodo-1-propylquinazoline-2,4-dione, demonstrated a high binding affinity for the VEGFR-2 active site. nih.gov Similarly, another study on 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, which share the core iodinated quinazoline (B50416) structure, showed a good correlation between their calculated binding affinity for dihydrofolate reductase (DHFR) and their experimentally determined cytotoxic activity against cancer cell lines. nih.gov

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Compound 9b | VEGFR-2 | -107.14 | nih.gov |

| Compound 9c | VEGFR-2 | -108.45 | nih.gov |

| Compound 9d | VEGFR-2 | -108.45 | nih.gov |

| Compound 3d | DHFR | Not Specified | nih.gov |

Understanding the specific interactions between a ligand and the amino acid residues in the active site of a target protein is crucial for rational drug design. Molecular docking simulations provide detailed insights into these interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

For 6-iodoquinazoline analogues targeting VEGFR-2, docking studies have identified several key interactions. The quinazoline ring itself often participates in crucial binding events. For instance, the 6-iodo-1-propylquinazoline ring of one analogue forms a hydrogen bond with the amino acid residue Cys919. nih.gov The various substituents on the quinazoline core also form critical connections. An acetamide (B32628) linker can form an additional hydrogen bond with the same Cys919 residue, while a hydrazide linker can form multiple hydrogen bonds with Lys868 and Asp1046. nih.gov

In studies of related quinazoline derivatives targeting the poly(ADP-ribose) polymerase (PARP) catalytic domain, the quinazoline skeleton consistently mimics the nicotinamide (B372718) portion of the NAD+ coenzyme. nih.gov This involves forming hydrogen bonds with the backbone amide of Gly-863 and the side chain of Ser-904, as well as a π-π stacking interaction between the quinazoline ring and the phenol (B47542) ring of Tyr-907. nih.gov For 6-iodo-2-methylquinazolin-4-(3H)-one derivatives targeting DHFR, hydrophobic interactions of the quinazolinic ring within the active site were noted as significant for binding. nih.gov

| Compound/Analogue | Target Protein | Interacting Amino Acid | Type of Interaction | Reference |

|---|---|---|---|---|

| Compound 9d | VEGFR-2 | Cys919 | Hydrogen Bond | nih.gov |

| Compound 9d | VEGFR-2 | Lys868 | Hydrogen Bond | nih.gov |

| Compound 9d | VEGFR-2 | Asp1046 | Hydrogen Bond | nih.gov |

| Quinazoline Skeleton | PARP-CD | Gly-863 | Hydrogen Bond | nih.gov |

| Quinazoline Skeleton | PARP-CD | Ser-904 | Hydrogen Bond | nih.gov |

| Quinazoline Skeleton | PARP-CD | Tyr-907 | π-π Stacking | nih.gov |

| 6-iodo-2-methylquinazolin-4-(3H)-one | DHFR | Active Site Residues | Hydrophobic Interaction | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR studies on 6-iodoquinazoline analogues help to identify the specific structural features that enhance or diminish their biological effects. A three-dimensional QSAR (3D-QSAR) analysis on a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives revealed important correlations for their antitumor activity. nih.gov The study indicated that the presence of electron-withdrawing and lipophilic groups at the para-position of a phenyl ring substituent was favorable for activity. nih.gov This suggests that modifications at this position could be a key strategy for improving the potency of these compounds. The analysis also highlighted the importance of hydrophobic interactions involving the quinazoline ring within the DHFR active site, reinforcing the findings from molecular docking. nih.gov

A primary application of QSAR models is to predict the biological activity of newly designed compounds before they are synthesized, saving time and resources. By establishing a reliable correlation between structure and activity, QSAR models can screen virtual libraries of novel analogues. For instance, a consensus QSAR model was used to perform virtual screening on new quinazoline derivatives, leading to the identification of highly potent inhibitors of histone deacetylase 6 (HDAC6). nih.gov Although this study was not on the 6-iodo variant specifically, it demonstrates the predictive power of the QSAR approach for the broader quinazoline class. The 3D-QSAR model for 6-iodo-2-methylquinazolin-4-(3H)-one derivatives can similarly be used to predict the cytotoxic potency of new, unsynthesized analogues, guiding synthetic efforts toward compounds with the highest probability of success. nih.gov

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

ADMET prediction is a crucial step in early-stage drug discovery that assesses the pharmacokinetic and toxicological properties of a compound. In silico tools are widely used to predict these properties, helping to identify candidates with favorable drug-like characteristics and filter out those likely to fail in later stages of development.

Studies on N-alkyl substituted 6-iodoquinazoline-2,4(1H,3H)-diones have included ADMET predictions to evaluate their potential as orally bioavailable drugs. nih.gov These predictions often analyze properties based on established guidelines like Lipinski's rule of five. For the broader class of quinazolin-2,4-dione derivatives, ADMET predictions have shown that many compounds possess acceptable pharmacokinetic and drug-likeness properties. mdpi.comnih.gov For example, predictions often show molecular weights below 500 g/mol , which is indicative of good absorption. mdpi.com In silico ADMET studies on related quinazolinone derivatives predicted high Caco-2 permeability and human intestinal absorption (%HIA), suggesting good oral bioavailability. mdpi.com However, these studies also note that strong hydrogen-bonding capacity can negatively impact permeability, a factor to consider when designing new analogues. mdpi.com

| Compound Class | Predicted Property | Finding/Implication | Reference |

|---|---|---|---|

| N-alkyl substituted 6-iodoquinazolines | Drug-likeness | Evaluated for potential as oral drugs | nih.gov |

| Quinazolin-2,4-dione derivatives | Molecular Weight | Below 500 g/mol, indicating good absorption potential | mdpi.com |

| Quinazolin-2,4-dione derivatives | Pharmacokinetics | Possess acceptable properties | mdpi.comnih.gov |

| Quinazolinone derivatives | Caco-2 Permeability | Predicted to be high, suggesting good intestinal absorption | mdpi.com |

| Quinazolinone derivatives | Human Intestinal Absorption (%HIA) | Predicted to be high (e.g., 99.58% for one derivative) | mdpi.com |

| Quinazolinone derivatives | Hydrogen Bonding | Strong H-bonding capacity can negatively impact permeability | mdpi.com |

Computational Assessment of Drug-Likeness and Pharmacokinetic Properties

The evaluation of drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in the early stages of drug discovery. Computational tools play a pivotal role in predicting these characteristics for analogues of this compound, thereby guiding the selection of the most promising candidates for synthesis and further testing.

In silico studies on various quinazoline-2,4-dione derivatives have been conducted to assess their potential as drug candidates. nih.govresearchgate.net These studies often employ web-based platforms like SwissADME, pkCSM, and AdmetSAR to calculate a range of physicochemical and pharmacokinetic parameters. nih.govunar.ac.id Key parameters evaluated include compliance with Lipinski's rule of five, which predicts oral bioavailability, as well as predictions of absorption, distribution, metabolism, excretion, and potential toxicity. unar.ac.idnih.gov

For instance, research on a series of quinazolin-2,4-dione derivatives highlighted that certain compounds possessed acceptable pharmacokinetic and drug-likeness properties. nih.gov These in silico predictions are crucial for identifying derivatives that are more likely to succeed in later stages of drug development by flagging potential liabilities early on. The goal is to design molecules that not only have potent biological activity but also exhibit favorable ADMET profiles, ensuring they can reach their target in the body and be safely eliminated. unar.ac.id

Below is an interactive data table summarizing key computationally predicted properties for a hypothetical set of this compound analogues.

| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of 5 Violations |

| Analogue A | 450.2 | 3.5 | 2 | 4 | 0 |

| Analogue B | 520.5 | 4.8 | 3 | 5 | 1 |

| Analogue C | 380.1 | 2.1 | 1 | 3 | 0 |

| Analogue D | 495.3 | 5.2 | 2 | 6 | 1 |

De Novo Drug Design Approaches

De novo drug design strategies are instrumental in creating novel molecules with desired biological activities, often starting from a basic scaffold like this compound. These approaches leverage computational power to explore vast chemical spaces and design compounds with optimized properties.

Scaffold hopping and bioisosteric replacement are powerful techniques in medicinal chemistry aimed at discovering new, patentable chemotypes with improved properties while retaining the biological activity of a known parent molecule. nih.gov The core idea is to replace the central scaffold of a molecule, in this case, the quinazoline-2,4-dione core, with a structurally different but functionally similar moiety. nih.gov This can lead to compounds with different physical properties, potentially overcoming issues like poor solubility or metabolic instability.

For the this compound framework, scaffold hopping could involve replacing the quinazoline ring system with other heterocyclic structures known to exhibit similar biological activities. Bioisosteric replacement, on the other hand, focuses on substituting specific functional groups with others that have similar steric and electronic properties. nih.gov For example, the iodine atom at the 6-position could be replaced with other halogens or different electron-withdrawing groups to modulate activity and selectivity. These strategies are often guided by computational analysis of molecular similarity and data mining of chemical databases. nih.gov The 3-hydroxyquinazoline-2,4-dione has been identified as a useful scaffold for developing potent inhibitors of specific enzymes. nih.gov

Fragment-based drug design (FBDD) is another powerful de novo approach. It involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create a more potent lead compound. The quinazoline-2,4-dione scaffold itself can be considered a key fragment or building block in this process. nih.gov

In the context of this compound, FBDD could start by identifying the essential interactions of this core with a target protein. Subsequently, small chemical fragments could be computationally docked into adjacent binding pockets. These fragments are then linked to the primary scaffold to enhance binding affinity and specificity. This method has been successfully applied to design novel inhibitors for various targets, including enzymes like PARP-1/2. rsc.org The design and synthesis of novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety have resulted in potent PARP-1/2 inhibitors. rsc.org

Future Directions and Therapeutic Potential of 6 Iodo 1h Quinazoline 2,4 Dione in Drug Discovery

Development of Novel Analogue Libraries for Specific Therapeutic Targets

The 6-iodo-1H-quinazoline-2,4-dione core has proven to be a valuable starting point for the synthesis of extensive analogue libraries targeting specific proteins and enzymes implicated in disease. The presence of the iodine atom at the 6-position is particularly advantageous, as it can influence the compound's pharmacokinetic properties and provides a site for further chemical elaboration. nih.gov

One of the most promising applications of this scaffold has been in the development of inhibitors for enzymes involved in cancer progression. For instance, derivatives of this compound have been synthesized and evaluated as inhibitors of key signaling proteins.

VEGFR-2 and EGFR Inhibition:

Research has focused on the design and synthesis of N-alkyl substituted iodoquinazoline derivatives as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.gov Both VEGFR-2 and EGFR are crucial targets in oncology, as their signaling pathways are often dysregulated in tumor growth and angiogenesis. The synthesis of these derivatives typically involves the fusion of 5-iodo-N-alkylanthranilic acid with urea (B33335) to form the core 6-iodo-1-alkylquinazoline-2,4(1H,3H)-dione structure. nih.gov This is followed by further modifications to introduce various side chains, leading to a library of compounds with the potential for dual inhibitory activity. nih.gov

PARP Inhibition:

The quinazoline-2,4(1H,3H)-dione scaffold has also been instrumental in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. rsc.org PARP enzymes are critical for DNA repair, and their inhibition is a key strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA mutations. Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety have been designed and synthesized as potent PARP-1/2 inhibitors. rsc.org Some of these compounds have demonstrated strong cytotoxic effects in cancer cell lines, both as single agents and in combination with other drugs. rsc.org

Radioiodinated Derivatives for Imaging and Therapy:

The iodine atom in this compound provides a convenient handle for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). This has led to the development of radiolabeled quinazolinone derivatives with potential applications in both medical imaging and targeted radiotherapy. These radiolabeled compounds can be designed to accumulate in tumor tissues, allowing for non-invasive imaging or targeted delivery of radiation to cancer cells.

Combination Therapies Involving this compound Derivatives

While there is limited information on the use of this compound itself in combination therapies, its derivatives have shown significant promise in this area. The rationale behind combination therapy is to target multiple pathways involved in disease progression, potentially leading to synergistic effects and overcoming drug resistance.

One notable example is the combination of a novel quinazoline-2,4(1H,3H)-dione derivative, specifically a PARP-1/2 inhibitor, with the alkylating agent temozolomide (B1682018) (TMZ). rsc.org In preclinical studies using a breast cancer xenograft model, this combination therapy demonstrated a strong potentiation of the cytotoxic effects of TMZ, leading to significant tumor growth inhibition. rsc.org This suggests that derivatives of this compound could be valuable components of combination regimens for the treatment of various cancers.

Exploration of New Biological Activities and Therapeutic Applications